![molecular formula C14H12ClN B14458304 Benzenemethanamine, N-[(3-chlorophenyl)methylene]- CAS No. 67907-59-9](/img/structure/B14458304.png)
Benzenemethanamine, N-[(3-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[(3-chlorophenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, with a 3-chlorophenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- typically involves the condensation of benzenemethanamine with 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
Benzenemethanamine+3-Chlorobenzaldehyde→Benzenemethanamine, N-[(3-chlorophenyl)methylene]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenemethanamine, N-[(3-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Benzenemethanamine, N-[(3-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Benzenemethanamine, N-methyl-: This compound has a methyl group instead of the 3-chlorophenyl group, leading to different chemical and biological properties.
Benzenemethanamine, 3-methyl-: The presence of a methyl group on the benzene ring instead of the 3-chlorophenyl group results in distinct reactivity and applications.
The uniqueness of Benzenemethanamine, N-[(3-chlorophenyl)methylene]- lies in its specific substituent, which imparts unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
67907-59-9 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,11H,10H2 |
InChI Key |
NODJKHFCKDSWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



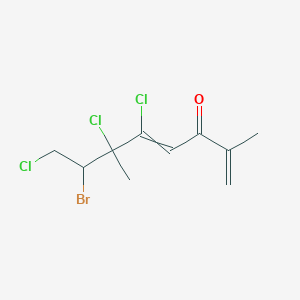
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
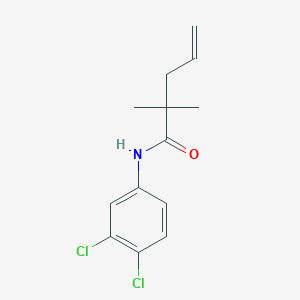
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
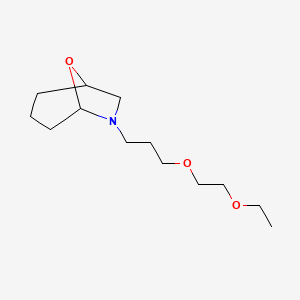
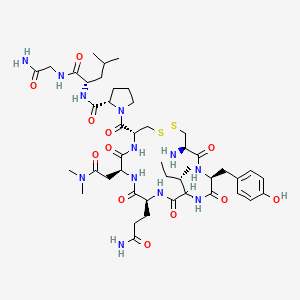

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
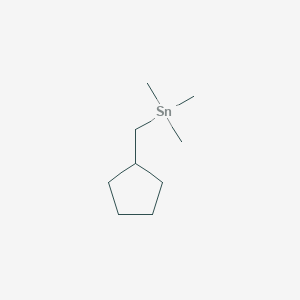
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

